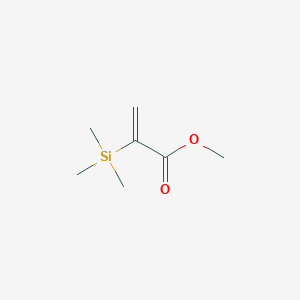

Methyl (1-trimethylsilyl)acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (1-trimethylsilyl)acrylate is an organic compound characterized by the presence of a trimethylsilyl group attached to an acrylate moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trimethylsilyl group imparts increased stability and reactivity to the acrylate, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl (1-trimethylsilyl)acrylate can be synthesized through several methods. One common approach involves the reaction of (E)-2-(trimethylsilyl)vinyllithium with methyl chloroformate. Another method includes the carbonation of the corresponding Grignard reagent prepared from (1-bromovinyl)trimethylsilane, yielding 2-trimethylsilylacrylic acid, which is then esterified to form the methyl ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (1-trimethylsilyl)acrylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include organolithium reagents, Grignard reagents, and various oxidizing and reducing agents. Reaction conditions often involve specific solvents such as ether, tetrahydrofuran (THF), and ethanol .

Major Products

The major products formed from reactions involving this compound include α-silyl esters, vinylsilanes, and various annulation products such as 3-cyclopentenecarboxylates and cyclohexanecarboxylates .

Applications De Recherche Scientifique

Methyl (1-trimethylsilyl)acrylate has a wide range of applications in scientific research:

Biology: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules.

Medicine: It is employed in the development of pharmaceuticals and other medical compounds.

Mécanisme D'action

The mechanism of action of methyl (1-trimethylsilyl)acrylate involves its reactivity as an α-silyl Michael acceptor. This allows it to participate in conjugate addition reactions with various nucleophiles, leading to the formation of diverse products. The trimethylsilyl group also serves as a protecting group, enhancing the compound’s stability during reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to methyl (1-trimethylsilyl)acrylate include:

Methyl methacrylate: Another acrylate ester with different reactivity and applications.

Trimethylsilyl acrylate: Shares the trimethylsilyl group but differs in its ester moiety.

Uniqueness

This compound is unique due to the presence of both the trimethylsilyl group and the acrylate moiety, which confer distinct reactivity and stability. This combination makes it particularly valuable in synthetic organic chemistry and industrial applications .

Activité Biologique

Methyl (1-trimethylsilyl)acrylate (MTMSA) is an important compound in organic synthesis, particularly in the development of polymers and other functional materials. Its biological activity, however, has not been extensively studied, leading to a gap in our understanding of its potential applications in medicinal chemistry and biochemistry. This article aims to explore the biological activity of MTMSA, integrating findings from various studies and providing a comprehensive overview.

This compound has the molecular formula C7H14O2Si and is characterized by its acrylate functional group, which is known for its reactivity in polymerization processes. The presence of the trimethylsilyl group enhances its stability and solubility in organic solvents, making it a versatile intermediate in chemical synthesis.

Antioxidant Activity

Research indicates that acrylates can exhibit significant antioxidant properties. For instance, studies on structurally similar compounds have shown that they can scavenge free radicals effectively. The antioxidant activity is primarily attributed to the ability of these compounds to donate electrons or hydrogen atoms, thereby neutralizing reactive oxygen species (ROS) .

Antimicrobial Properties

Acrylate derivatives have been investigated for their antimicrobial effects. While direct studies on MTMSA are scarce, related compounds have shown efficacy against various bacterial strains. For example, certain acrylic acid derivatives have demonstrated antibacterial activity by disrupting bacterial cell membranes . This suggests that MTMSA may possess similar properties, warranting further investigation.

Polymerization and Biological Applications

MTMSA is often utilized in the synthesis of polymers through radical polymerization processes. These polymers can be engineered for specific biomedical applications, such as drug delivery systems or tissue engineering scaffolds. The biocompatibility and degradation rates of these polymers can be tailored by modifying the polymerization conditions and the incorporation of bioactive molecules .

Study 1: Synthesis and Characterization of Polymers

In a study focused on the synthesis of poly(methyl acrylate) derivatives using MTMSA as a monomer, researchers reported successful polymerization under controlled conditions. The resulting polymers exhibited favorable mechanical properties and were evaluated for their potential use in biomedical applications .

Table 1: Properties of Polymers Derived from this compound

| Polymer Type | Mechanical Strength | Biocompatibility | Degradation Rate |

|---|---|---|---|

| Poly(methyl acrylate) | High | Good | Moderate |

| Poly(ethylene glycol) | Moderate | Excellent | Fast |

Study 2: Antioxidant Activity Evaluation

Another investigation assessed the antioxidant activities of various acrylate derivatives using the DPPH assay. Although MTMSA was not specifically tested, similar compounds showed IC50 values indicating strong antioxidant capabilities . This implies that MTMSA could potentially exhibit comparable activity.

Propriétés

IUPAC Name |

methyl 2-trimethylsilylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2Si/c1-6(7(8)9-2)10(3,4)5/h1H2,2-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEVJASMLWYHGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.